4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline
Description
4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline is a substituted aniline derivative characterized by two distinct alkoxy-benzyl moieties. Its structure comprises:
- A benzyloxy group (-OCH₂C₆H₅) at the 4-position of the aniline ring.
- A 3-(isopentyloxy)benzyl group (-CH₂C₆H₄-O-(CH₂)₂CH(CH₃)₂) attached to the amino nitrogen.
Its design leverages alkoxy substituents to modulate electronic properties, solubility, and steric effects .
Properties
IUPAC Name |
N-[[3-(3-methylbutoxy)phenyl]methyl]-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20(2)15-16-27-25-10-6-9-22(17-25)18-26-23-11-13-24(14-12-23)28-19-21-7-4-3-5-8-21/h3-14,17,20,26H,15-16,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYHEAPXGJAOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170667 | |
| Record name | 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040688-53-6 | |
| Record name | 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040688-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The benzyl and isopentyloxy groups play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds highlight variations in substituent positions, chain lengths, and functional groups:
Key Observations :
- Substituent Position : The position of alkoxy groups (e.g., 3- vs. 4-) significantly impacts steric hindrance and conjugation. For instance, 4-substituted derivatives (e.g., CAS 1040689-33-5) exhibit more linear molecular geometries, favoring liquid crystalline behavior, while 3-substituted analogues (e.g., the target compound) may display bent structures .
- Chain Length : Longer alkoxy chains (e.g., heptyloxy in CAS 1040682-24-3) enhance hydrophobicity and lower melting points compared to shorter chains (e.g., isopentyloxy) .
- Functional Groups : Schiff base derivatives (e.g., benzylidene in ) introduce conjugation, affecting UV-Vis absorption and thermal stability .
Physicochemical Properties
Notes:
Biological Activity
4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline, with the CAS number 1040688-53-6, is a complex organic compound featuring a benzyloxy group and an isopentyloxy substituent. Its unique structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. The presence of both the benzyloxy and isopentyloxy groups may enhance its binding affinity and specificity towards these targets, leading to diverse biological responses.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives containing benzyloxy groups have been evaluated for their effectiveness against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. In vitro assays demonstrated that certain analogs showed minimum inhibitory concentrations (MICs) as low as 2.7 µM against M. tuberculosis, suggesting significant antimicrobial potential .
Anticancer Activity
Research has also focused on the anticancer properties of compounds related to this structure. A series of benzyloxy-substituted anilines were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives displayed selective toxicity towards cancer cells while sparing normal cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Study on Antimycobacterial Activity
A study synthesized a series of N-(benzyloxy)benzyl derivatives to evaluate their antimycobacterial activity. The findings revealed that the presence of halogen substituents on the benzene ring significantly improved the activity against M. tuberculosis strains. The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions enhanced lipophilicity and bioavailability, which are critical for effective drug design .
| Compound | MIC (µM) | Comments |
|---|---|---|
| 9n | 2.7 | Halogenated derivative with high activity |
| 9o | 2.8 | Similar structure, slightly lower activity |
| 9m | 5.8 | Unsubstituted; reduced activity |
Cytotoxicity Studies
In another case study, the cytotoxic effects of this compound were assessed using Vero and HepG2 cell lines. The compound exhibited selective toxicity towards cancer cells while maintaining viability in normal cells, which suggests its potential as a lead compound for further development in cancer therapy .
Preparation Methods
Method Overview
The initial step involves synthesizing 4-benzyloxy-aniline hydrochloride via a multi-step process:
- Benzyloxy glycosylation of 4-nitrophenol to produce 4-benzyloxy nitrobenzene.
- Reduction of 4-benzyloxy nitrobenzene to 4-benzyloxy aniline.
- Salification (acidic treatment) to obtain the hydrochloride salt.
Detailed Procedure
a. Benzyloxy Glycosylation of 4-Nitrophenol
- Reactants : 4-nitrophenol, cylite (benzyloxy precursor), tetrabutylammonium bromide (phase-transfer catalyst), salt of wormwood (promoter).
- Conditions : Reflux in ethanol-water mixture at 80–90°C for 3–5 hours, followed by further reflux for 5–6 hours.
- Outcome : Formation of 4-benzyloxy nitrobenzene with yields exceeding 68%.
b. Reduction to 4-Benzyloxy Aniline
- Reactants : 4-benzyloxy nitrobenzene, tin protochloride (SnCl₂), ammonium chloride as catalyst.
- Conditions : Reflux in ethanol-water mixture at 85–90°C for 5–6 hours.
- Outcome : Conversion to 4-benzyloxy aniline, with typical yields around 90%.
c. Formation of Hydrochloride Salt
- Reactants : 4-benzyloxy aniline, dilute hydrochloric acid.
- Conditions : Reaction at 20–30°C, followed by isolation via centrifugation and filtration.
- Outcome : Formation of 4-benzyloxy-aniline hydrochloride as a crystalline salt.
Data Table 1: Summary of Preparation Conditions and Yields
| Step | Reactants | Solvent | Catalyst/Promoter | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Glycosylation | 4-nitrophenol, cylite | Ethanol-water | Tetrabutylammonium bromide | 80–90°C | 3–11 hours | >68 | Mild, efficient |
| Reduction | 4-benzyloxy nitrobenzene | Ethanol-water | Ammonium chloride | 85–90°C | 5–6 hours | ~90 | High yield, clean conversion |
| Salification | 4-benzyloxy aniline | Aqueous HCl | — | 20–30°C | 1–2 hours | Quantitative | Crystallization |
Alternative Synthetic Approaches
Direct Nucleophilic Substitution
- Method : Direct substitution of 4-nitrophenol with benzyl halides under basic conditions.
- Limitations : Less selective, potential for side reactions, lower yields.
Catalytic Hydrogenation
- Method : Hydrogenation of nitro compounds over Pd/C or Pt catalysts.
- Advantages : Cleaner reduction process, fewer by-products.
- Conditions : Hydrogen atmosphere at ambient or elevated pressure, 25–50°C.
Data Table 2: Comparison of Alternative Methods
| Method | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Simple, fast | Low selectivity | 50–60% | Suitable for small scale |
| Catalytic hydrogenation | Clean, efficient | Requires H₂, catalyst | 85–95% | Preferred for large scale |
Synthesis of the Final Compound: 4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline
The key step involves introducing the 3-(isopentyloxy)benzyl moiety onto the amino group:
- Method : Nucleophilic aromatic substitution or Buchwald-Hartwig amination.
- Catalysts : Palladium-based catalysts for cross-coupling.
- Conditions : Reflux in polar aprotic solvents like DMF or toluene, with base (e.g., potassium tert-butoxide).
Research Findings
- Buchwald-Hartwig amination has been successfully employed for similar arylamine syntheses, offering high regioselectivity and yields.
- Reaction conditions typically involve palladium catalysts, phosphine ligands, and elevated temperatures (100–120°C).
Data Table 3: Typical Cross-Coupling Conditions
| Step | Catalyst | Ligand | Solvent | Base | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Coupling | Pd₂(dba)₃ | BINAP | Toluene | K₃PO₄ | 100–120°C | 75–85% | Efficient for arylamine formation |
Summary and Key Considerations
Q & A
Q. What are the key synthetic routes for 4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential etherification and Schiff base formation. For example:
Benzyloxy Group Introduction : React 4-aminophenol with benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to yield 4-(benzyloxy)aniline .
Alkoxy Substitution : Introduce the isopentyloxy group via nucleophilic aromatic substitution using 3-hydroxybenzaldehyde and isopentyl bromide, followed by reduction to form 3-(isopentyloxy)benzyl alcohol.
Schiff Base Formation : Condense 4-(benzyloxy)aniline with 3-(isopentyloxy)benzaldehyde (oxidized from the alcohol) using a dehydrating agent (e.g., molecular sieves or TiCl₄) to form the imine intermediate.
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the final product.
Characterization : Intermediates are confirmed via ¹H/¹³C NMR (structural confirmation), FT-IR (C=N stretch ~1600 cm⁻¹), and LC-MS (molecular ion verification) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons (δ 6.5–7.5 ppm, integrating for two benzyloxy-substituted rings).
- Methine proton (C=N, δ ~8.3 ppm).
- Isopentyloxy group (δ ~1.0–1.5 ppm for CH₃ and CH₂).
- FT-IR : Confirm C-O-C (1250–1050 cm⁻¹), C=N (1600–1640 cm⁻¹), and NH (3300–3500 cm⁻¹ for intermediates).
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₂₅H₂₇NO₂, calculated m/z 373.2042).
- Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the molecular conformation and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) optimizes the molecular geometry (e.g., B3LYP/6-31G(d) basis set) to predict:
- Conformational Flexibility : Energy minima for rotamers of the benzyloxy and isopentyloxy chains, influencing mesomorphic behavior in liquid crystalline (LC) phases .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with stability and reactivity.
- Electrostatic Potential Maps : Identify electron-rich regions (e.g., aniline NH) for nucleophilic attack or hydrogen bonding.
Validation : Compare calculated dipole moments and vibrational spectra (IR) with experimental data to refine computational models .
Q. What strategies are employed to resolve contradictions in mesomorphic behavior observed in DSC and POM analyses for similar benzyloxy-substituted anilines?
Methodological Answer:
- Controlled Cooling/Heating Rates : DSC thermograms at rates ≤5°C/min minimize kinetic effects, ensuring accurate phase transition temperatures (Tg, Tm, Tiso) .
- POM Texture Analysis : Assign phases (e.g., smectic vs. nematic) via characteristic birefringence patterns. For example, focal conic textures indicate smectic phases, while threaded patterns suggest nematics.
- Variable-Temperature XRD : Resolve discrepancies by correlating DSC data with layer spacing (d-spacing) changes in LC phases.
Case Study : For (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline analogs, DSC-Tm values aligned with POM observations only after XRD confirmed interdigitated smectic layers .
Q. How can the compound's derivatives be evaluated for pharmacological activity, such as analgesic effects?
Methodological Answer:
- Phosphonate Derivative Synthesis : React 4-(benzyloxy)aniline with 4-nitrophenyl(diethoxyphosphoryl)formate, followed by hydrogenolysis (Pd/C, H₂) to remove benzyl groups .
- In Vitro Assays :
- COX-1/COX-2 inhibition (ELISA) to assess anti-inflammatory potential.
- Neuronal cell models (e.g., SH-SY5Y) for pain pathway modulation.
- In Vivo Testing :
- Tail-flick or hot-plate tests in rodents to measure analgesic potency (ED₅₀ comparison to paracetamol).
- Dose-response curves (1–50 mg/kg) with statistical validation (ANOVA, p<0.05).
Example : A phosphonate analog of 4-(benzyloxy)aniline showed 4x higher analgesic activity than paracetamol in murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
